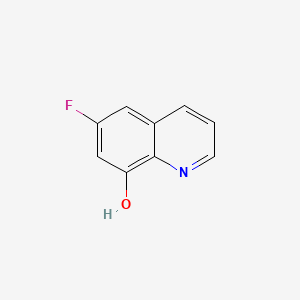

6-Fluoroquinolin-8-ol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.govtulane.edunih.gov Its rigid structure and the presence of a nitrogen atom confer unique electronic and hydrogen-bonding capabilities, making it a "privileged scaffold" in drug discovery. nih.govtulane.edu

Quinoline derivatives exhibit a remarkably broad spectrum of biological activities, including:

Antimicrobial: Compounds containing the quinoline nucleus have shown efficacy against various bacterial and parasitic pathogens. nih.govorientjchem.org

Anticancer: The quinoline ring is a key component in several anticancer agents, acting through mechanisms like enzyme inhibition and disruption of cancer cell proliferation. nih.govorientjchem.org

Anti-inflammatory: Certain quinoline derivatives possess potent anti-inflammatory properties. nih.govtulane.edu

Antiviral: The versatility of the quinoline scaffold has been harnessed to develop antiviral compounds. nih.govnih.gov

Neuroprotective: Research has explored the potential of quinoline derivatives in addressing neurodegenerative diseases. ontosight.ai

Beyond medicine, quinoline-based structures are integral to the development of functional materials. Their photophysical properties are utilized in dye-sensitized solar cells and as fluorescent sensors for metal ion detection. evitachem.comossila.com The ability to modify the quinoline core at various positions allows for the fine-tuning of its chemical and biological properties, making it an attractive framework for designing novel, potent, and selective molecules. orientjchem.orgresearchgate.net

Rationale for Fluorine Substitution in Quinoline Derivatives for Enhanced Research Trajectories

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in modern drug design and materials science. When applied to the quinoline scaffold, fluorination can profoundly and beneficially alter a molecule's properties.

The introduction of a fluorine atom, such as in 6-Fluoroquinolin-8-ol, can lead to several key enhancements:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's stability and bioavailability in biological systems. ontosight.ainih.gov

Enhanced Binding Affinity: The small size of the fluorine atom allows it to act as a "super-hydrogen," fitting into receptor pockets without significant steric hindrance. nih.gov Its unique electronic properties can lead to stronger and more specific interactions with target proteins, often through favorable electrostatic or hydrophobic interactions. nih.govencyclopedia.pub The introduction of a fluorine atom at the 6-position of the quinoline ring, for instance, has been shown to significantly enhance antibacterial activity. orientjchem.org

Improved Lipophilicity and Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can facilitate its passage through cell membranes and the blood-brain barrier. nih.govencyclopedia.pub This property is crucial for reaching intracellular or central nervous system targets.

In essence, the fluorination of quinoline derivatives like this compound represents a targeted approach to "drug-tune" a promising scaffold, aiming to optimize its performance for specific research applications, from developing more robust therapeutic agents to creating more sensitive diagnostic tools. nih.govscispace.com

Data on this compound and Related Compounds

The following table provides a summary of key identifiers and properties for this compound and structurally related compounds mentioned in the context of this article.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 35048-10-3 | C₉H₆FNO | 163.15 |

| 8-Fluoroquinolin-6-ol | 209353-22-0 | C₉H₆FNO | 163.15 |

| 6-Chloro-8-fluoroquinolin-4-ol | 52200-53-0 | C₉H₅ClFNO | 197.59 |

| 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol | 1065092-53-6 | C₁₀H₅F₄NO | 231.15 |

| 7-Fluoroquinolin-8-ol | 35048-10-3 | C₉H₆FNO | 163.151 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUWALYGODIPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327639 | |

| Record name | 6-fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135838-04-9 | |

| Record name | 6-fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoroquinolin 8 Ol

Established Synthetic Pathways for the 6-Fluoroquinolin-8-ol Core Structure

The foundational this compound scaffold can be constructed through several reliable synthetic routes. These methods are crucial for accessing the basic framework upon which more complex derivatives are built.

Convergent Synthesis Approaches

A notable and efficient method for preparing this compound is the Skraup synthesis, a type of convergent synthesis. This approach involves the reaction of 2-amino-5-fluorophenol (B134415) with acrolein. fordham.edursc.org The reaction is typically carried out in the presence of an oxidizing agent and a dehydrating agent, such as sulfuric acid. fordham.edursc.org This one-pot reaction constructs the quinoline (B57606) ring system in a single, efficient step, directly yielding the desired this compound. fordham.edu One documented synthesis achieved a 57% yield for this transformation. fordham.edu

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Amino-5-fluorophenol | Acrolein, Sulfuric Acid | This compound | 61% | rsc.org |

| 2-Amino-5-fluorophenol | Acrolein, 5M Hydrochloric Acid, Toluene | This compound | 12% | ambeed.com |

Derivatization Strategies for Fluoroquinolin-8-ol Analogues

Once the this compound core is obtained, it can be further modified to produce a wide range of analogues. These derivatization strategies are key to tuning the molecule's properties for specific applications. For instance, the hydroxyl group at the 8-position and the fluorine at the 6-position influence the electronic properties and reactivity of the quinoline ring, opening avenues for various chemical modifications.

Advanced Chemical Modifications and Derivative Synthesis of this compound

Building upon the foundational structure, advanced chemical modifications allow for the creation of sophisticated derivatives, including metal complexes, hybrid molecules, and specifically functionalized quinolines through reactions like borylation and halogenation.

Synthesis of Metal Complexes Featuring this compound Ligands

The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent, and this compound is no exception. It can act as a bidentate ligand, coordinating with various metal ions through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. nih.govnih.gov The synthesis of these metal complexes typically involves reacting this compound or its derivatives with a metal salt in a suitable solvent. acs.orgresearchgate.net For example, novel Cobalt(II) and Zinc(II) complexes have been synthesized using a Schiff base ligand derived from a 6-fluoroquinoline (B108479) precursor. acs.orgresearchgate.net These complexes often exhibit interesting photophysical and biological properties. nih.govrsc.org The formation of such complexes is a key strategy in the development of new therapeutic and diagnostic agents. ossila.com

Hybrid Molecule Construction Incorporating Fluoroquinoline Fragments

The 6-fluoroquinoline moiety is a valuable building block in the construction of hybrid molecules. urfu.ru This strategy involves covalently linking the fluoroquinolone fragment to another pharmacologically active scaffold to create a new molecule with potentially synergistic or novel biological activities. researchgate.net A common approach is the use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to connect a fluoroquinolone derivative with another molecular fragment. urfu.ru For instance, a 6-fluoroquinolone has been linked to a triazolopyrimidine fragment to generate novel hybrid structures. urfu.ru This modular approach allows for the creation of diverse molecular architectures. chinesechemsoc.org

Borylation and Halogenation Reactions of 6-Fluoroquinolines

Selective functionalization of the 6-fluoroquinoline core through borylation and halogenation reactions provides access to a wide array of valuable intermediates. Iridium-catalyzed C-H borylation has been effectively used to introduce a boronic ester group at the C7 position of 6-fluoroquinolines. nih.govnih.govacs.org This transformation is highly selective and provides a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups. acs.orgvulcanchem.com

Furthermore, the borylated intermediates can be readily converted to their corresponding halogenated derivatives. acs.orgvulcanchem.com For example, treatment of the C7-borylated 6-fluoroquinoline with copper(II) bromide (CuBr₂) leads to the efficient formation of the 7-bromo-6-fluoroquinoline (B13893832) derivative. vulcanchem.com These halogenated quinolines are also crucial precursors for a variety of organic transformations, including amination reactions. acs.orgvulcanchem.com Halogenation at other positions, such as the C8 position, has also been explored and is known to influence the properties of the resulting fluoroquinolone. nih.govoup.com

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

| Iridium-Catalyzed Borylation | [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | C7 | 7-Boryl-6-fluoroquinoline | nih.govacs.org |

| Bromination of Borylated Intermediate | CuBr₂ | C7 | 7-Bromo-6-fluoroquinoline | vulcanchem.com |

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 6 Fluoroquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 6-Fluoroquinolin-8-ol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. researchgate.netemerypharma.com By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms within this compound and its analogs can be meticulously mapped. emerypharma.comnih.gov

In the ¹H NMR spectrum of a quinoline (B57606) derivative, aromatic protons typically appear in the downfield region, with their specific shifts influenced by the electronic effects of substituents like the fluorine atom and the hydroxyl group. scispace.com For instance, the fluorine at the 6-position is expected to influence the chemical shifts of adjacent protons through space and through-bond coupling. The hydroxyl proton often presents as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will exhibit characteristic downfield shifts. For example, in a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate (B1229959), the carbon attached to the fluorine atom (C-8) shows a doublet with a large coupling constant (J = 255.7 Hz) due to one-bond C-F coupling, a characteristic feature for fluorinated aromatics. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative. Note: This table is a representative example based on typical chemical shifts for similar structures. Actual values can vary based on the specific derivative and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.7-8.9 | C-2: 148-152 |

| H-3 | 7.3-7.5 | C-3: 121-124 |

| H-4 | 8.0-8.2 | C-4: 135-138 |

| H-5 | 7.4-7.6 | C-5: 115-118 (JC-F) |

| H-7 | 7.1-7.3 | C-6: 155-160 (d, ¹JC-F) |

| OH | 9.5-10.5 (broad s) | C-7: 110-113 (JC-F) |

| C-8: 140-143 (d) | ||

| C-4a: 138-141 | ||

| C-8a: 127-130 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.comthermofisher.com Each functional group vibrates at a characteristic frequency, resulting in a unique "fingerprint" in the IR spectrum. specac.com

For this compound, the FTIR spectrum would be expected to display several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. specac.com

C-F Stretch: A strong, sharp absorption band typically found in the 1000-1400 cm⁻¹ region, indicative of the carbon-fluorine bond.

Aromatic C-H Stretch: Absorptions appearing above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, are characteristic of C-H bonds on the aromatic quinoline ring. vscht.cz

C=C and C=N Stretches: The aromatic ring and the quinoline C=N bond will show a series of medium to sharp bands in the 1400-1650 cm⁻¹ region. vscht.cz

Table 2: Expected Characteristic FTIR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Quinoline | C=N Stretch | ~1620 | Medium |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.govmsu.edu It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. msu.edu

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (C₉H₆FNO, approx. 163.15 g/mol ). nih.gov The spectrum may also show fragment ions resulting from the loss of small, stable neutral molecules or radicals, which can help in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govmsesupplies.com This high accuracy allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. nih.govuni-saarland.de For example, HRMS can differentiate between C₉H₆FNO and other potential formulas with a similar integer mass. The calculated exact mass for the protonated molecule of a derivative, such as 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate ([C₁₉H₁₆FNO₃ + H]⁺), was found to be 326.1187, with the experimental value matching closely at 326.1192. mdpi.com

Table 3: Predicted m/z Values for this compound in HRMS.

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₇FNO⁺ | 164.0506 |

| [M+Na]⁺ | C₉H₆FNNaO⁺ | 186.0325 |

| [M-H]⁻ | C₉H₅FNO⁻ | 162.0360 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). msu.eduscribd.com The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure and conjugation within the molecule. upi.edu

The quinoline ring system in this compound is a chromophore that absorbs UV radiation. The spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. vulcanchem.comresearchgate.net The exact positions (λ_max) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents and the solvent. For example, analogous quinoline derivatives exhibit absorption maxima around 254 nm and 310 nm. vulcanchem.com

Fluorescence spectroscopy is a complementary technique that measures the light emitted by a molecule after it has absorbed light. mdpi.comhoriba.com Many quinoline derivatives are fluorescent, and their emission spectra can be used for sensitive detection and to probe their excited-state properties. ossila.com The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular environment and can be affected by factors such as pH and the presence of metal ions. mdpi.com The study of these properties is crucial for applications in sensing and imaging. nih.govresearchgate.netacs.org

Table 4: Representative Electronic Transition Data for Fluoroquinoline Analogs.

| Technique | Transition Type | Typical Wavelength Range (nm) |

| UV-Vis Spectroscopy | π→π | 250 - 280 |

| UV-Vis Spectroscopy | n→π | 300 - 350 |

| Fluorescence Spectroscopy | Emission | 350 - 500 |

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique involves diffracting X-rays off a single crystal of the compound to determine the arrangement of atoms within the crystal lattice. nih.gov

Table 5: Illustrative X-ray Crystallographic Parameters for a Quinoline Derivative. Note: This table is a generalized representation. Specific values are unique to each crystal structure.

| Parameter | Description | Typical Value |

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic |

| Space Group | The symmetry of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | e.g., a=8.5, b=12.1, c=9.3; β=105° |

| C-F Bond Length | Distance between C and F atoms | ~1.35 Å |

| C-O Bond Length | Distance between C and O atoms | ~1.36 Å |

| O-H···N H-bond | Intermolecular hydrogen bond distance | ~2.7 - 2.9 Å |

Computational and Theoretical Studies on 6 Fluoroquinolin 8 Ol and Its Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for studying quinoline (B57606) derivatives.

DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and reactivity descriptors of 6-Fluoroquinolin-8-ol. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Furthermore, DFT is used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

For instance, studies on similar quinoline derivatives have shown that the introduction of a fluorine atom can significantly alter the electronic properties of the molecule. The high electronegativity of fluorine can lead to a redistribution of electron density, affecting the molecule's reactivity and interaction with biological targets.

Time-Dependent DFT (TD-DFT) is utilized to investigate the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) in the UV-Visible spectrum. These theoretical predictions are often in good agreement with experimental data and help in understanding the electronic transitions within the molecule. For this compound, TD-DFT calculations would likely predict the π-π* transitions characteristic of the quinoline aromatic system.

Table 1: Theoretical Spectroscopic and Electronic Data for a Representative Fluoroquinoline Analog

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Optimized Energy | -552.3 Hartree | DFT/B3LYP/6-31G* |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G* |

Note: The data in this table is representative of a typical fluoroquinoline and is intended for illustrative purposes.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

The primary goal of molecular docking is to identify the binding mode of a ligand in the active site of a receptor and to estimate the binding affinity. A higher binding affinity, often represented by a lower docking score (e.g., in kcal/mol), suggests a more stable ligand-receptor complex.

For this compound, a potential biological target is the Class II fructose-1,6-bisphosphate aldolase (B8822740) from Mycobacterium tuberculosis. Docking studies of 8-hydroxyquinoline (B1678124) derivatives with this enzyme have revealed key interactions. The hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring are often involved in coordinating with metal ions, such as zinc, present in the enzyme's active site. The fluoro group at the 6-position can form hydrogen bonds or other electrostatic interactions with amino acid residues in the binding pocket, potentially enhancing the binding affinity.

Table 2: Representative Molecular Docking Results of a Fluoroquinoline Analog with a Bacterial Enzyme

| Parameter | Value | Details |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Predicted binding affinity |

| Interacting Residues | HIS94, GLU96, HIS173 | Key amino acids in the active site |

| Hydrogen Bonds | 1 | Formed between the hydroxyl group and HIS94 |

Note: The data in this table is hypothetical and illustrates typical findings from a molecular docking study.

In Silico Approaches for Lead Optimization and Enzyme Inhibition Prediction (e.g., Cytochrome P450)

In silico methods are crucial for the optimization of lead compounds and for predicting their potential to inhibit metabolic enzymes like Cytochrome P450 (CYP450). The CYP450 family of enzymes plays a central role in the metabolism of a vast majority of drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Computational tools can predict whether a compound like this compound is likely to be a substrate or an inhibitor of specific CYP450 isoforms (e.g., CYP3A4, CYP2D6). These predictions are often based on machine learning models or pharmacophore models derived from known CYP450 inhibitors.

For lead optimization, in silico approaches can guide the chemical modification of a lead compound to improve its efficacy and reduce its potential for adverse effects. For example, if this compound is predicted to be a potent inhibitor of a major CYP450 isoform, computational models can suggest structural modifications to mitigate this inhibition while preserving the desired biological activity. This might involve altering the position of the fluorine atom or introducing other substituents to change the molecule's interaction with the CYP450 active site.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry. These studies aim to understand how the chemical structure of a compound influences its biological activity (SAR) and its physicochemical properties (SPR).

For quinoline-based compounds, SAR studies have revealed several key structural features that are important for their biological activity. For instance, in the context of antibacterial activity, the presence of a substituent at the 6-position, such as a fluorine atom, has been shown to enhance the potency of many quinolone antibiotics. The 8-hydroxyquinoline scaffold is a known chelating agent, and this property is often crucial for its mechanism of action, which can involve the inhibition of metalloenzymes. google.com

A hypothetical SAR study on a series of 6-substituted-8-hydroxyquinolines might reveal the following trends:

Table 3: Hypothetical Structure-Activity Relationship for 6-Substituted-8-hydroxyquinolines

| 6-Substituent | Antibacterial Activity (MIC, µg/mL) | Lipophilicity (logP) |

|---|---|---|

| H | 16 | 2.1 |

| F | 4 | 2.3 |

| Cl | 8 | 2.8 |

Note: This table represents a hypothetical SAR trend for illustrative purposes.

By combining SAR and SPR insights, medicinal chemists can rationally design new analogues of this compound with improved biological activity and more favorable physicochemical properties, ultimately leading to the development of safer and more effective therapeutic agents.

Materials Science and Advanced Technology Applications of 6 Fluoroquinolin 8 Ol Derivatives

Applications in Energy Conversion Technologies

The unique photophysical and electrochemical properties of quinolin-8-ol derivatives make them suitable for use in devices that convert light into electricity.

Derivatives of the parent compound, 8-hydroxyquinoline (B1678124), have been successfully utilized as co-sensitizers in dye-sensitized solar cells (DSSCs) to enhance their photovoltaic performance. mdpi.com DSSCs are a type of low-cost solar cell that relies on a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com

The effectiveness of these compounds is rooted in their chemical structure, which can be tuned to optimize light absorption and electron transfer processes. For instance, the incorporation of 2-cyanoacrylic acid units into the quinolinol structure provides an anchoring group to bind the molecule to the TiO₂ surface, facilitating efficient electron injection. mdpi.com

Below is a data table summarizing the performance enhancement in DSSCs using quinolinol derivatives as co-sensitizers.

| Sensitizer System | Power Conversion Efficiency (PCE) | Improvement vs. Reference |

| N719 (Reference) | 5.35% | - |

| N719 + Co-sensitizer 1a | ~6.00% | ~12% |

| N719 + Co-sensitizer 2a | ~6.37% | ~19% |

| N719 + CDCA | 6.90% | ~29% |

| N719 + Co-sensitizer 2a + CDCA | 7.22% | ~35% |

Data derived from studies on benzo[h]quinolin-10-ol derivatives, structurally related to 6-fluoroquinolin-8-ol. mdpi.com

While direct applications of this compound in organic photovoltaics (OPVs) are an emerging area, the broader class of 8-hydroxyquinoline derivatives has established a significant presence in related organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). scirp.org The metal complex tris(8-hydroxyquinoline)aluminium (Alq3) is a benchmark material used for its electron-transporting and emissive properties in OLEDs. scirp.org

The principles that make these compounds effective in OLEDs—namely, their stable electronic structure, ability to form robust metal complexes, and tunable energy levels—are also highly desirable for materials used in OPVs. In OPV devices, materials are needed to absorb light and efficiently separate and transport charge. The demonstrated utility of polymeric metal complexes containing 8-hydroxyquinoline in DSSCs suggests a pathway for their adaptation into OPV architectures. researchgate.net The fluorination at the 6-position in this compound can further enhance properties like electron affinity and stability, making its derivatives promising candidates for future development as electron-acceptor or interfacial layer materials in OPV devices.

Development of Chemical Sensors and Probes

The 8-hydroxyquinoline scaffold is a renowned fluorophore and metal-chelating agent, making its derivatives, including this compound, ideal building blocks for chemical sensors. nih.govx-mol.com

Derivatives of 8-hydroxyquinoline (8-HQ) are widely used to create fluorescent and colorimetric chemosensors for the detection of a wide array of metal ions. nih.govx-mol.comou.ac.lk The molecule acts as a bidentate ligand, using its phenolic oxygen and pyridinic nitrogen atoms to bind strongly with metal ions. scirp.org This binding event disrupts the internal photophysical processes of the 8-HQ molecule, leading to a distinct change in its fluorescence or color, which serves as the sensing signal. ou.ac.lk

One key mechanism is the suppression of Excited-State Intramolecular Proton Transfer (ESIPT). ou.ac.lk In the free ligand, this process can lead to weak fluorescence. Upon complexation with a metal ion, ESIPT is blocked, restoring and enhancing the fluorescence emission. ou.ac.lk This "turn-on" fluorescence response allows for the sensitive detection of various cations, including biologically and environmentally important ions like Zn²⁺, Al³⁺, Fe³⁺, and Cu²⁺. nih.govnih.gov

The introduction of a fluorine atom, as in this compound, can fine-tune the ligand's binding affinity and selectivity for specific metal ions. Strategic fluorination has been employed to develop metal ionophores for modulating metal ion concentrations in biological systems, such as in the context of Alzheimer's disease research where the dysregulation of Cu²⁺ and Zn²⁺ is implicated. nih.gov

The table below lists various metal ions that have been detected using sensors based on the 8-hydroxyquinoline core structure. nih.gov

| Metal Ion Detected | Type of Sensor |

| Fe³⁺, Fe²⁺ | Colorimetric / Fluorescent |

| Al³⁺ | Fluorescent |

| Zn²⁺ | Fluorescent |

| Cu²⁺ | Fluorescent |

| Hg²⁺ | Fluorescent |

| Cr³⁺ | Fluorescent |

| Cd²⁺ | Fluorescent |

Role as Ligands in Functional Metal Complexes for Advanced Materials

The ability of this compound to act as a potent chelating ligand allows it to form stable complexes with a variety of metal ions. scirp.orgresearchgate.net These resulting metal complexes, often called metaloquinolates, possess functional properties that are distinct from the free ligand, making them valuable components for advanced materials. scirp.orgbohrium.com

A prime example is the use of tris(8-hydroxyquinoline)aluminium (Alq3) as a key emissive and electron-transporting material in OLEDs. scirp.org The formation of the complex is crucial for its electroluminescent properties. Similarly, complexes with other metals like zinc and cadmium have been investigated for their intense photoluminescence, with potential applications in solid-state lighting and displays. bohrium.com The fluorination in this compound can influence the emission color and quantum efficiency of the resulting metal complexes.

Furthermore, these metal complexes have been explored for other applications. For instance, organometallic complexes of rhodium and ruthenium with 8-hydroxyquinoline derivatives have been developed with potential applications in medicinal chemistry, demonstrating how the ligand scaffold can be used to create functional materials that bridge electronics and biology. nih.govmdpi.com

The table below summarizes applications of materials derived from 8-hydroxyquinoline metal complexes.

| Metal Ion | Complex Example | Application Area |

| Aluminum (Al³⁺) | Alq3 | Organic Light-Emitting Diodes (OLEDs) |

| Zinc (Zn²⁺) | Zn(q)₂ | Luminescent Materials |

| Cadmium (Cd²⁺) | Cd(q)₂ | Luminescent Materials |

| Rhodium (Rh³⁺) | [Rh(η⁵-C₅Me₅)(HQ-derivative)Cl] | Bio-organometallic Chemistry |

| Ruthenium (Ru²⁺) | [Ru(η⁶-p-cymene)(HQ-derivative)Cl] | Bio-organometallic Chemistry |

Emerging Research Frontiers and Future Perspectives for 6 Fluoroquinolin 8 Ol

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 6-Fluoroquinolin-8-ol and its derivatives is a critical aspect that directly impacts its accessibility for research and development. Traditional synthetic routes, while effective, often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, which can limit their efficiency and environmental sustainability. Consequently, a significant research frontier is the development of novel synthetic methodologies that are not only more efficient but also adhere to the principles of green chemistry.

Current research efforts are being directed towards the design of one-pot synthesis protocols and the use of catalytic systems to streamline the production of quinolin-8-ol derivatives. nih.gov These approaches aim to reduce the number of intermediate purification steps, thereby saving time, resources, and minimizing waste. For instance, the development of novel catalytic systems, potentially involving transition metals, could enable more selective and higher-yielding reactions under milder conditions.

Furthermore, the exploration of alternative energy sources such as microwave irradiation and ultrasound in the synthesis of quinoline (B57606) derivatives is a promising avenue. These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. The focus on sustainable chemistry also encourages the use of greener solvents and recyclable catalysts to minimize the environmental footprint of the synthetic processes.

Comprehensive Structure-Activity/Property Relationship Studies for Rational Design

Researchers are actively exploring how substitutions on the quinoline nucleus affect its therapeutic potential. For example, modifications at the C-7 position have been shown to significantly impact the antibacterial activity of related fluoroquinolone compounds. researchgate.net Similarly, the introduction of different substituents on the nitrogen atom at position 1 and the carbon at position 6 can modulate the biological activity of quinolone derivatives. researchgate.net

The fluorine atom at the C-6 position is of particular interest as it can enhance metabolic stability and binding affinity to biological targets. The hydroxyl group at the C-8 position is a key feature, often involved in metal chelation, which can be crucial for certain biological activities. Systematic studies that vary the nature and position of substituents on the this compound scaffold will provide invaluable data for constructing robust SAR and SPR models. These models, in turn, will guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Table 1: Key Positions for Modification on the this compound Scaffold and Their Potential Impact

| Position of Modification | Potential Impact on Properties | Rationale |

| N-1 | Can influence antibacterial and anti-HIV activity. researchgate.netnih.gov | The substituent at this position can affect the overall electronic properties and steric interactions with the target protein. |

| C-2 | Modifications can lead to derivatives with anticancer properties. | Introduction of various side chains can lead to interactions with specific biological targets involved in cancer pathways. |

| C-4 | The carbonyl group at this position in related quinolones is important for antibacterial activity. researchgate.net | This group can act as a hydrogen bond acceptor, crucial for binding to DNA gyrase. |

| C-5 | Substitutions can modulate antimicrobial and antimalarial activity. nih.gov | The introduction of different functional groups can alter the compound's ability to penetrate microbial cells and interact with intracellular targets. |

| C-7 | A key position for modulating the spectrum and potency of antibacterial activity. researchgate.net | The substituent at this position can influence cell permeability and interaction with bacterial enzymes. researchgate.net |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. This has led to a growing interest in polypharmacology, an approach that involves designing single chemical entities that can modulate multiple targets simultaneously. nih.gov The versatile scaffold of this compound makes it an attractive starting point for the development of multi-target agents.

The design of such compounds can be achieved by integrating different pharmacophores into a single molecule. rsc.org For instance, derivatives of this compound could be designed to inhibit both bacterial DNA gyrase and topoisomerase IV, two key enzymes in bacterial replication. This dual-targeting approach could potentially lead to broader-spectrum antibacterial activity and a lower propensity for the development of resistance.

Furthermore, the concept of polypharmacology extends beyond infectious diseases. In complex conditions like cancer and neurodegenerative disorders, where multiple signaling pathways are dysregulated, multi-target drugs could offer significant therapeutic advantages. mdpi.com By rationally designing this compound derivatives that interact with a specific set of targets, it may be possible to achieve a synergistic therapeutic effect and overcome the limitations of single-target therapies.

Integration with Nanotechnology for Advanced Material and Biomedical Applications

Nanotechnology offers a powerful platform for enhancing the therapeutic efficacy and enabling novel applications of bioactive compounds like this compound. The integration of this compound with various nanomaterials can lead to the development of advanced drug delivery systems, diagnostic tools, and novel materials with unique properties. nih.govbeilstein-journals.org

One of the key applications is the development of nano-based drug delivery systems. nih.gov By encapsulating or conjugating this compound derivatives with nanoparticles, such as liposomes or polymeric nanoparticles, it is possible to improve their solubility, stability, and pharmacokinetic profile. Furthermore, these nanocarriers can be functionalized with targeting ligands to enable site-specific delivery of the drug, thereby increasing its therapeutic index and reducing off-target side effects.

In addition to drug delivery, this compound can be incorporated into nanomaterials for diagnostic and imaging purposes. For example, its fluorescent properties could be harnessed in the development of fluorescent probes for bioimaging applications. The unique properties of nanomaterials, such as high surface area and quantum effects, can be leveraged to create highly sensitive biosensors for the detection of specific biomolecules. nih.gov

Table 2: Potential Nanotechnology-Based Applications for this compound

| Application Area | Nanomaterial | Potential Advantage |

| Targeted Drug Delivery | Liposomes, Polymeric Nanoparticles | Improved solubility, enhanced bioavailability, targeted delivery to disease sites, reduced systemic toxicity. |

| Bioimaging | Quantum Dots, Gold Nanoparticles | Enhanced fluorescence, targeted imaging of cells and tissues. beilstein-journals.org |

| Biosensing | Carbon Nanotubes, Nanofibers | High sensitivity and selectivity for detecting specific biological markers. nih.gov |

| Advanced Materials | Nanocomposites | Development of materials with novel optical, electronic, or catalytic properties. |

Clinical Translation Potential of Derivative Compounds

The ultimate goal of developing novel bioactive compounds is their successful translation into clinical practice. While this compound itself is a lead compound, its derivatives hold significant potential for clinical development across various therapeutic areas. The journey from a promising lead compound to a clinically approved drug is long and arduous, involving extensive preclinical and clinical studies.

The diverse biological activities reported for quinoline derivatives, including antibacterial, antifungal, antiviral, and anticancer effects, provide a strong rationale for the clinical investigation of novel this compound analogs. mdpi.com For instance, the development of new antibacterial agents is a critical global health priority due to the rising threat of antibiotic resistance. Derivatives of this compound that exhibit potent activity against multidrug-resistant bacteria would be of immense clinical value.

The clinical translation of these compounds will require a multidisciplinary approach, involving medicinal chemists, pharmacologists, toxicologists, and clinicians. Rigorous preclinical studies will be necessary to establish the safety and efficacy of these new chemical entities before they can advance to human clinical trials. The rational design strategies and advanced drug delivery systems discussed in the preceding sections will play a crucial role in enhancing the clinical success rate of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoroquinolin-8-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized via halogenation and hydroxylation of quinoline precursors. For example, 5-chloroquinolin-8-ol derivatives are synthesized using nitro-substituted phthalonitriles under reflux conditions with anhydrous solvents . Yield optimization requires precise control of stoichiometry, temperature (e.g., 60–80°C), and catalysts like trifluoroacetic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. Key markers include:

- ¹H NMR : Signals for aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad singlet near δ 10–12 ppm).

- ¹³C NMR : Fluorine-induced splitting in carbons adjacent to the fluoro substituent.

- ¹⁹F NMR : A single peak near δ -110 ppm for the fluorine atom .

Mass spectrometry (MS) confirms molecular weight (e.g., 239.244 g/mol for analogs) via [M+H]⁺ ions .

Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess degradation kinetics using accelerated aging protocols:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Perform dose-response curves (IC₅₀ values) under standardized conditions (e.g., RPMI-1640 media, 5% CO₂).

- Cross-validate results using orthogonal assays (e.g., MTT for cytotoxicity vs. flow cytometry for apoptosis) .

- Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to refine hypotheses and experimental design .

Q. What environmental degradation pathways are relevant for this compound, and how can its persistence in soil be experimentally determined?

- Methodological Answer : Degradation pathways include photolysis, hydrolysis, and microbial metabolism. To study soil persistence:

- Field Experiments : Spike soil samples (1–10 mg/kg) and incubate under controlled humidity and temperature. Extract residues using acetonitrile:water (80:20) and quantify via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect transformation products (e.g., hydroxylated or defluorinated intermediates) .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets, and what validation experiments are necessary?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Prioritize binding poses with the lowest ΔG values.

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes .

- Validation : Compare predicted binding affinities with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Data Analysis and Contradiction Management

Q. What frameworks guide rigorous analysis of conflicting spectral or bioactivity data for this compound?

- Methodological Answer :

- PICOT Framework : Structure analysis by defining Population (compound batches), Intervention (synthetic method), Comparison (spectral libraries), Outcome (structural confirmation), and Timeframe (e.g., stability over 6 months) .

- Contradiction Analysis : Use triangulation—combine NMR, MS, and X-ray crystallography data to resolve structural ambiguities .

Q. How should researchers balance open data sharing with privacy concerns when publishing datasets on this compound?

- Methodological Answer :

- De-identification : Remove batch-specific identifiers and aggregate data before deposition in repositories like Zenodo.

- Ethical Compliance : Adhere to GDPR and IRB guidelines for data anonymization. Use controlled-access databases for sensitive datasets (e.g., toxicity profiles) .

Tables for Quick Reference

| Key Analytical Parameters for this compound |

|---|

| Molecular Weight |

| UV-Vis λmax |

| HPLC Retention Time |

| Thermal Decomposition |

| Stability Study Design |

|---|

| pH Range Tested |

| Incubation Temperature |

| Quantification Method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.